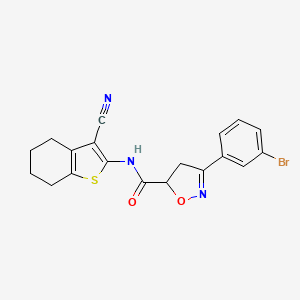![molecular formula C20H26N4O4S B4194724 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide](/img/structure/B4194724.png)
2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide
Descripción general
Descripción
2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. This compound is commonly used to inhibit the Notch signaling pathway, which plays a critical role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide inhibits the cleavage of the Notch receptor by binding to the γ-secretase complex, which is responsible for the cleavage of the Notch receptor. This prevents the activation of downstream signaling pathways, which can lead to a variety of cellular responses.
Biochemical and Physiological Effects:
2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit cell proliferation, induce apoptosis, and promote differentiation. 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the Notch signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide has several advantages for use in lab experiments. This compound is easy to synthesize and has a high level of purity. 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide is also relatively stable and has a long shelf life. However, there are some limitations to the use of 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide in lab experiments. This compound can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide in scientific research. One potential area of research is the development of more specific inhibitors of the Notch signaling pathway. Additionally, 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide could be used in combination with other inhibitors to investigate the role of multiple signaling pathways in cellular processes. Finally, 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide could be used in animal models to investigate the therapeutic potential of Notch pathway inhibition in various diseases.
Aplicaciones Científicas De Investigación
2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide has been extensively used in scientific research to investigate the role of the Notch signaling pathway in various cellular processes. This compound has been shown to inhibit the cleavage of the Notch receptor, which prevents the activation of downstream signaling pathways. 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide has been used to study the role of Notch signaling in cancer, neurodegenerative diseases, cardiovascular diseases, and immune disorders.
Propiedades
IUPAC Name |
2-[[2-[N-(dimethylsulfamoyl)anilino]acetyl]amino]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-4-14-21-20(26)17-12-8-9-13-18(17)22-19(25)15-24(29(27,28)23(2)3)16-10-6-5-7-11-16/h5-13H,4,14-15H2,1-3H3,(H,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUOMMGKGRKUJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-propylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(4-bromobenzyl)thio]acetyl}azepane](/img/structure/B4194645.png)
![N~1~-(2,4-dichlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4194648.png)
![N-[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B4194651.png)
![dimethyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)terephthalate acetate](/img/structure/B4194674.png)

![N-(5-chloro-2-methylphenyl)-4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4194690.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-iodophenyl)acetamide](/img/structure/B4194692.png)
![3-(benzyloxy)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4194706.png)
![N-{4-[(3-ethoxypropanoyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B4194710.png)
![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-3-nitrobenzenesulfonamide](/img/structure/B4194717.png)
![3-methoxy-2-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4194729.png)

![2-nitro-N-(tetrahydro-2-furanylmethyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B4194752.png)
![3-[(5-bromo-2-thienyl)sulfonyl]-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4194757.png)